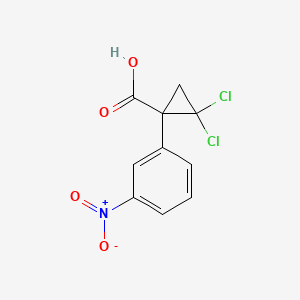![molecular formula C31H62O7 B14077224 2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 102674-28-2](/img/structure/B14077224.png)
2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is characterized by its long octadecyloxy side chain, which imparts distinct physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of octadecyloxy methanol with a suitable precursor of hexaoxacyclooctadecane under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of raw materials, precise control of reaction conditions, and the use of advanced separation techniques to isolate the desired product. The process may also involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or alcohols.
Applications De Recherche Scientifique
2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport processes due to its ability to form complexes with metal ions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound can coordinate with metal ions, facilitating their transport across membranes or enhancing their reactivity in chemical processes. The long octadecyloxy side chain also contributes to the compound’s solubility and interaction with various substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Crown-6: Another crown ether with a similar ring structure but without the octadecyloxy side chain.
Dicyclohexano-18-crown-6: A crown ether with cyclohexane rings attached to the ether ring.
Benzo-18-crown-6: A crown ether with a benzene ring attached to the ether ring.
Uniqueness
2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its long octadecyloxy side chain, which imparts distinct solubility and interaction properties. This makes it particularly useful in applications where enhanced solubility and complexation with metal ions are desired.
Propriétés
Numéro CAS |
102674-28-2 |
|---|---|
Formule moléculaire |
C31H62O7 |
Poids moléculaire |
546.8 g/mol |
Nom IUPAC |
2-(octadecoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C31H62O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36-29-31-30-37-26-25-34-22-21-32-19-20-33-23-24-35-27-28-38-31/h31H,2-30H2,1H3 |
Clé InChI |
LFCLYOCUAYMZDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC1COCCOCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


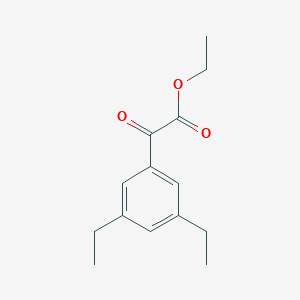
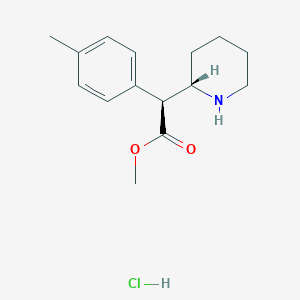
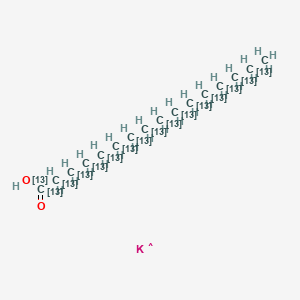

![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
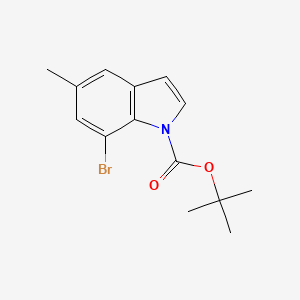
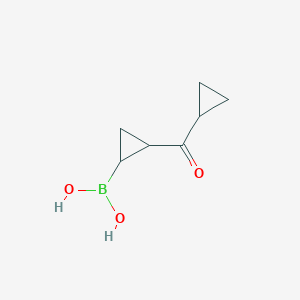
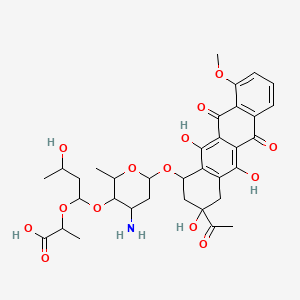



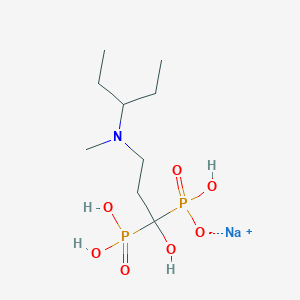
![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
